molecular formula C8H9NO3 B3142002 Methyl 6-methylnicotinate 1-oxide CAS No. 49668-89-5

Methyl 6-methylnicotinate 1-oxide

Cat. No. B3142002
CAS RN: 49668-89-5
M. Wt: 167.16 g/mol
InChI Key: SYCFWXZXGFFKHN-UHFFFAOYSA-N
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Patent
US08012972B2

Procedure details

N,N-Diisopropylethylamine (2.2 mL, 13 mmol) and acetic anhydride (3.5 mL, 38 mmol) were added to a solution of 6-methylpyridine-3-carboxylic acid methyl ester N-oxide (Reference Compound No. 8-1, 2.1 g, 13 mmol) in acetic acid (14 mL), and then the reaction mixture was stirred at 120° C. for 135 minutes. After cooling, saturated aqueous sodium hydrogen carbonate solution (100 mL) was added thereto, and then sodium hydrogen carbonate was added until foam formation was ended. The whole was extracted with ethyl acetate (100 mL, 50 mL), the organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane-ethyl acetate), and then the resulting solid was collected by filtration with hexane and ethyl acetate to give 1.2 g of the title reference compound as a pale yellow solid. (Yield 48%)
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[C:10]([O:13][C:14](=O)[CH3:15])(=[O:12])[CH3:11].[CH3:17][O:18][C:19]([C:21]1[CH:22]=[N+:23]([O-])C(C)=[CH:25][CH:26]=1)=[O:20].C(=O)([O-])O.[Na+]>C(O)(=O)C>[CH3:17][O:18][C:19]([C:21]1[CH:22]=[N:23][C:15]([CH2:14][O:13][C:10](=[O:12])[CH3:11])=[CH:25][CH:26]=1)=[O:20] |f:3.4|

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.1 g
Type
reactant
Smiles
COC(=O)C=1C=[N+](C(=CC1)C)[O-]
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 120° C. for 135 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The whole was extracted with ethyl acetate (100 mL, 50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane-ethyl acetate)
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration with hexane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to give 1.2 g of the title reference compound as a pale yellow solid

Outcomes

Product
Details
Reaction Time
135 min
Name
Type
Smiles
COC(=O)C=1C=NC(=CC1)COC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.